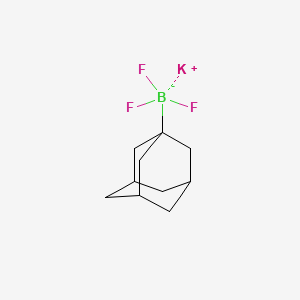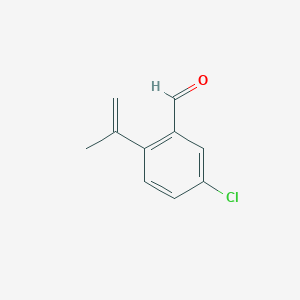
5-Chloro-2-(prop-1-en-2-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is an organic compound with the molecular formula C10H9ClO It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the 5-position and a prop-1-en-2-yl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with an appropriate alkylating agent under basic conditions. The reaction typically proceeds as follows:
Starting Material: 5-Chloro-2-hydroxybenzaldehyde
Alkylating Agent: Prop-1-en-2-yl bromide
Base: Potassium carbonate (K2CO3)
Solvent: Acetone
Reaction Conditions: Reflux for several hours
The reaction yields this compound after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(prop-1-en-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: 5-Chloro-2-(prop-1-en-2-yl)benzoic acid
Reduction: 5-Chloro-2-(prop-1-en-2-yl)benzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Applications De Recherche Scientifique
5-Chloro-2-(prop-1-en-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(prop-1-en-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-(prop-2-en-1-yloxy)benzaldehyde: Similar structure but with an allyloxy group instead of a prop-1-en-2-yl group.
2-(Prop-2-en-1-yl)benzaldehyde: Lacks the chlorine substitution at the 5-position.
Uniqueness
5-Chloro-2-(prop-1-en-2-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the prop-1-en-2-yl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
1006685-15-9 |
|---|---|
Formule moléculaire |
C10H9ClO |
Poids moléculaire |
180.63 g/mol |
Nom IUPAC |
5-chloro-2-prop-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H9ClO/c1-7(2)10-4-3-9(11)5-8(10)6-12/h3-6H,1H2,2H3 |
Clé InChI |
AFGMXZPYHAGYNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=C(C=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)
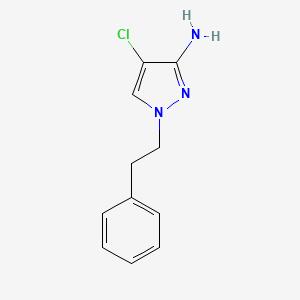

![2-{1-hydroxyspiro[3.5]nonan-7-yl}acetic acid, Mixture of diastereomers](/img/structure/B13476734.png)


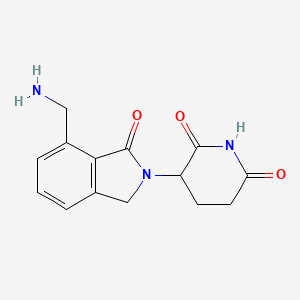

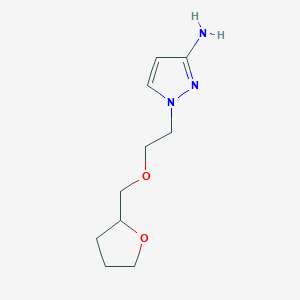
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)
